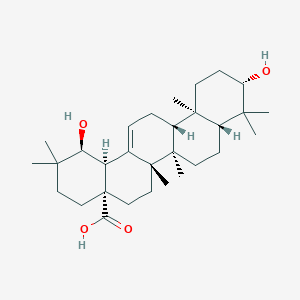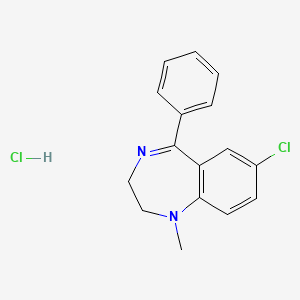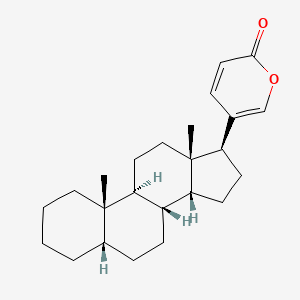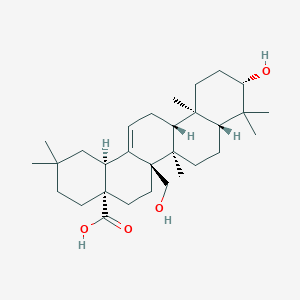
(3beta)-3,27-Dihydroxyolean-12-en-28-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta)-3,27-dihydroxyolean-12-en-28-oic acid is a pentacyclic triterpenoid that is olean-12-ene substituted by hydroxy groups at 3beta and 27-positions and a carboxy group at position 28. It is a pentacyclic triterpenoid, a monocarboxylic acid and a diol. It derives from a hydride of an oleanane.
Aplicaciones Científicas De Investigación
Cytotoxic and Apoptosis-Inducing Properties
(3beta)-3,27-Dihydroxyolean-12-en-28-oic acid, a triterpenoid isolated from Astilbe chinensis, demonstrates cytotoxic and apoptosis-inducing effects. It consists of a linear array of fused rings, with hydroxy and carboxy groups contributing to hydrogen bonding and molecular chain formation. These properties suggest potential for cancer treatment applications (Sun & Pan, 2004).
Potential in Cancer Chemoprevention
Extracts from Eugenia sandwicensis, containing compounds related to this compound, have shown significant inhibitory activity in cancer chemoprevention models. This highlights the compound's potential role in preventing cancer development (Gu et al., 2001).
Inhibition of Tumor Cell Growth
Derivatives of oleanolic acid, a related compound, have been found to inhibit the growth of various cancer cells, suggesting similar potential for this compound in cancer treatment (Huang et al., 2006).
Protein Tyrosine Phosphatase 1B Inhibitory Activity
Compounds similar to this compound have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), indicating potential therapeutic applications in diseases where PTP1B is implicated (Na et al., 2006).
ACAT Inhibitory Activity
Certain triterpenoids, structurally related to this compound, show significant inhibition of acyl-CoA:cholesterol acyltransferase (ACAT), a therapeutic target for atherosclerosis (Han et al., 2002).
Propiedades
Fórmula molecular |
C30H48O4 |
|---|---|
Peso molecular |
472.7 g/mol |
Nombre IUPAC |
(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-6a-(hydroxymethyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)13-14-29(24(33)34)15-16-30(18-31)19(20(29)17-25)7-8-22-27(5)11-10-23(32)26(3,4)21(27)9-12-28(22,30)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21-,22+,23-,27-,28+,29-,30-/m0/s1 |
Clave InChI |
ADBMMSFXIFGNAX-MDAIVZGXSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)CO)C)(C)C)O |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)CO)C(=O)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


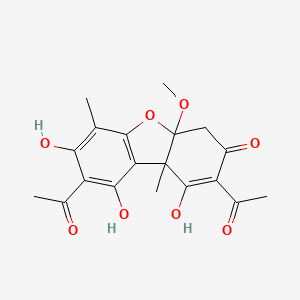
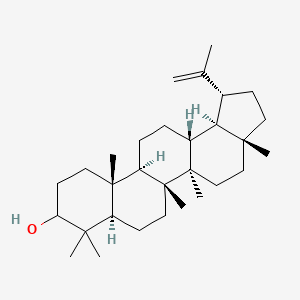

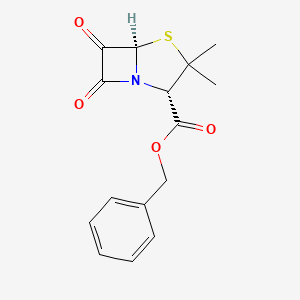
![6-Fluoro-3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-1,2-benzoxazole](/img/structure/B1252746.png)
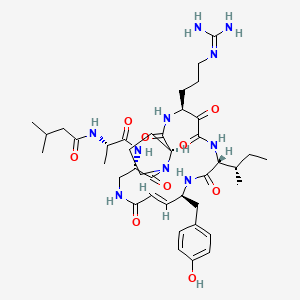

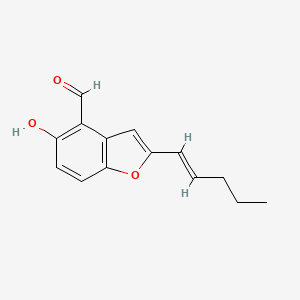
![1-O-[(E)-hexadecen-1-yl]-sn-glycerol](/img/structure/B1252755.png)
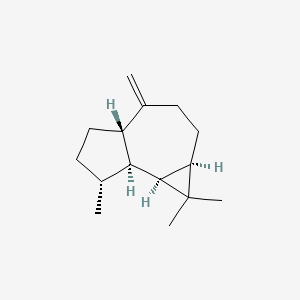
![(1S,2S,3R,5S,6S,7S,14R,15S,18S,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B1252757.png)
